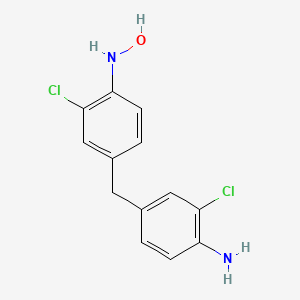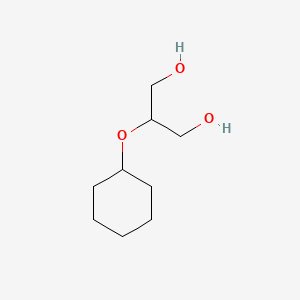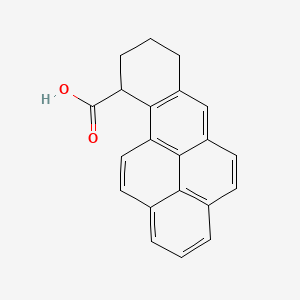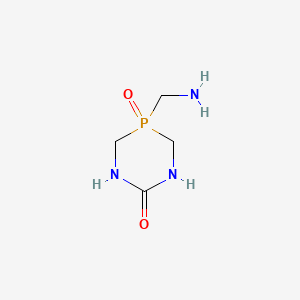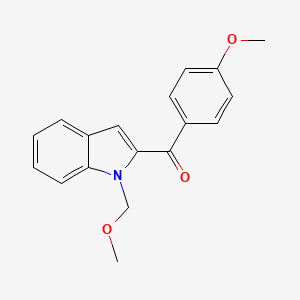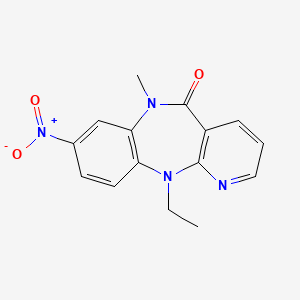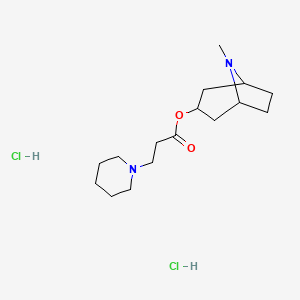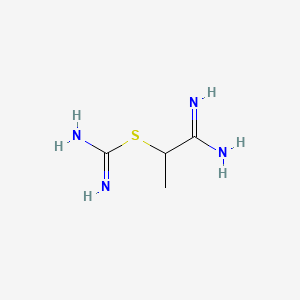
(2-((2-Aminoethyl)amino)ethanol-N,N')dichlorodihydroxyplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is a platinum-based compound that has garnered interest in various scientific fields due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum typically involves the reaction of platinum salts with (2-Aminoethyl)aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using various techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form cross-links with DNA, leading to apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The compound also interacts with various proteins and enzymes, further contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is unique due to its specific ligand structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based compounds. Its ability to form stable complexes with various ligands also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88475-03-0 |
|---|---|
Molekularformel |
C4H14Cl2N2O3Pt-2 |
Molekulargewicht |
404.15 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)ethanol;platinum(2+);dichloride;dihydroxide |
InChI |
InChI=1S/C4H12N2O.2ClH.2H2O.Pt/c5-1-2-6-3-4-7;;;;;/h6-7H,1-5H2;2*1H;2*1H2;/q;;;;;+2/p-4 |
InChI-Schlüssel |
QRMIVHDSUFGYRE-UHFFFAOYSA-J |
Kanonische SMILES |
C(CNCCO)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



